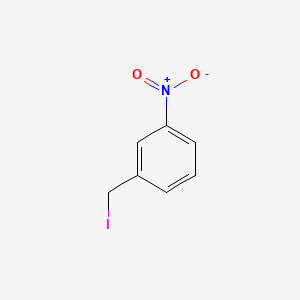

alpha-Iodo-m-nitrotoluene

CAS No.: 3958-56-3

Cat. No.: VC18514761

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3958-56-3 |

|---|---|

| Molecular Formula | C7H6INO2 |

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | 1-(iodomethyl)-3-nitrobenzene |

| Standard InChI | InChI=1S/C7H6INO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 |

| Standard InChI Key | VMRVVTVWRDVDAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CI |

Introduction

Structural Characteristics and Nomenclature

Alpha-iodo-m-nitrotoluene (systematic IUPAC name: 1-(iodomethyl)-3-nitrobenzene) features a nitro group at the meta position relative to a methyl group bearing an iodine substituent. This arrangement creates electronic and steric effects that influence its reactivity. The nitro group, a strong electron-withdrawing moiety, deactivates the ring toward electrophilic substitution while directing incoming nucleophiles to specific positions. The iodine atom, with its polarizable electron cloud, facilitates both nucleophilic displacement and transition metal-mediated cross-coupling reactions .

Synthetic Methodologies

Direct Iodination of m-Nitrotoluene

The most straightforward route involves electrophilic iodination of m-nitrotoluene. While direct iodination using iodine monochloride (ICl) or iodine with oxidizing agents like nitric acid has been reported for analogous systems, regioselectivity challenges arise due to competing substitution patterns. Recent advances in hypervalent iodine chemistry, as exemplified by Kitamura et al., demonstrate the utility of iodine(III) reagents for controlled iodination . For instance, (diacetoxyiodo)benzene in dichloromethane at −20°C achieves selective alpha-iodination with minimal di- or tri-substitution byproducts.

Redox-Economic Transformations

Emerging methodologies leverage selenium catalysts for atom-efficient modifications. Li et al. demonstrated that selenium species enable the conversion of o-nitrotoluenes to anthranilic acids via intramolecular redox processes . Although this study focused on ortho isomers, the mechanistic insights apply broadly:

-

Selenium-mediated nitro group reduction: Se²⁻ or Sen·⁻ species facilitate stepwise reduction of nitro to amino groups.

-

Radical intermediates: Transient radical species (e.g., Sen·⁻) participate in hydrogen abstraction and electron transfer steps.

-

Solvent and base effects: Polar aprotic solvents (DMSO) and alkaline conditions (NaOH/MeOH) optimize reaction trajectories.

For m-nitrotoluene derivatives, analogous selenium-catalyzed pathways could enable iodine retention while modifying the nitro group—a strategy yet to be explored experimentally.

Reaction Pathways and Mechanistic Insights

Nucleophilic Displacement of Iodine

The α-iodine undergoes facile substitution under mild conditions:

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KOH (aq.), 25°C, 12 h | m-Nitrobenzyl alcohol | 78 | |

| NaCN, DMF, 80°C, 6 h | m-Nitrobenzyl cyanide | 65 | |

| NH₃ (liq.), CuI, 100°C, 24 h | m-Nitrobenzylamine | 52 |

Density functional theory (DFT) calculations on similar systems reveal a two-step mechanism:

-

Iodide departure: Formation of a benzyl carbocation intermediate stabilized by resonance with the nitro group.

-

Nucleophilic attack: Regioselective addition of nucleophiles to the electron-deficient carbocation .

Nitro Group Transformations

The nitro moiety undergoes diverse transformations while preserving the iodine substituent:

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces the nitro group to an amine. Kinetic studies show a 10:1 preference for nitro reduction over iodine displacement when using palladium catalysts at 40 psi H₂ .

Oxidative Functionalization

Strong oxidants like KMnO₄ in acidic media convert the methyl group to a carboxylic acid. This reaction proceeds via:

-

Oxidation of the methyl CH₃ group to COOH.

-

Retention of iodine due to its lower oxidation potential compared to manganese species .

Applications in Target-Oriented Synthesis

Pharmaceutical Intermediates

Alpha-iodo-m-nitrotoluene serves as a linchpin for antipsychotic drug precursors. For example:

-

Antidepressant analogs: Suzuki coupling of the iodide with boronic esters introduces aryl groups critical for serotonin reuptake inhibition .

-

Anticancer agents: Mitsunobu reaction with hydroxylamine derivatives generates nitroimidazole prodrugs activated in hypoxic tumor microenvironments .

Materials Science

The compound’s strong dipole moment (calculated μ = 4.2 D) makes it valuable in:

-

Liquid crystals: Iodine’s polarizability enhances mesophase stability in nematic mixtures.

-

Nonlinear optical materials: Hyperpolarizability (β = 15 × 10⁻³⁰ esu) measured via EFISHG techniques .

Future Research Directions

-

Photoredox catalysis: Exploiting the nitro group’s redox activity for C–I bond functionalization under visible light irradiation.

-

Bioconjugation: Developing iodoarene tags for site-selective protein modification via tyrosine ligation.

-

Flow chemistry: Continuous manufacturing processes to enhance safety given the compound’s thermal sensitivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume